molecular formula C15H12BrNO2 B7977894 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile

4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile

Cat. No.: B7977894
M. Wt: 318.16 g/mol
InChI Key: JUHBVASFIDFYQM-UHFFFAOYSA-N
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Description

4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile (CAS: 1770660-39-3) is a substituted benzonitrile derivative with a molecular formula of C₁₅H₁₂BrNO₂ and a molar mass of 318.17 g/mol . The compound features a bromine atom at the para position, a benzonitrile group, and a 4-methoxybenzyl ether substituent at the ortho position. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-6-2-11(3-7-14)10-19-15-8-13(16)5-4-12(15)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBVASFIDFYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-hydroxybenzonitrile.

    Protection of Hydroxyl Group: The hydroxyl group is protected using 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. In biological applications, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile with structurally related compounds, highlighting differences in substituents, molecular weight, and key properties.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₅H₁₂BrNO₂ 318.17 Bromo, benzonitrile, 4-methoxybenzyl ether High lipophilicity due to benzyl group
4-Bromo-2-methoxybenzonitrile () C₈H₆BrNO 212.04 Bromo, benzonitrile, methoxy Simpler structure; lower molecular weight
4-Bromo-2-(trifluoromethyl)benzonitrile () C₈H₃BrF₃N 250.02 Bromo, benzonitrile, trifluoromethyl Electron-withdrawing CF₃ group enhances reactivity
4-Bromo-2-(2-methoxyethoxy)benzonitrile () C₁₀H₁₀BrNO₂ 256.10 Bromo, benzonitrile, methoxyethoxy Ether chain improves aqueous solubility
4-((4-(Benzyloxy)benzyl)(triazolyl)amino)-2-bromo-benzonitrile () C₂₃H₁₈BrN₅O 460.33 Bromo, benzonitrile, triazole, benzyloxy Heterocyclic addition increases complexity
Key Observations:
  • Lipophilicity : The 4-methoxybenzyl ether group in the target compound enhances lipophilicity compared to simpler analogs like 4-Bromo-2-methoxybenzonitrile .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the benzonitrile group, whereas electron-donating groups (e.g., methoxybenzyloxy) may stabilize intermediates in substitution reactions .
  • Synthetic Flexibility : Compounds with ether chains (e.g., ) or heterocycles (e.g., ) demonstrate modularity for further functionalization .
Comparison with Analog Syntheses:
  • 4-Bromo-2-methoxybenzonitrile () : Likely synthesized via methoxylation of 4-bromo-2-hydroxybenzonitrile using methyl bromide or dimethyl sulfate .
  • 4-Bromo-2-(trifluoromethyl)benzonitrile () : Derived from 4-bromo-2-(trifluoromethyl)benzoic acid through multi-step reactions involving decarboxylation and nitrile formation .

Biological Activity

4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile is a compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrNO2C_{15}H_{14}BrNO_2. The compound features a bromine atom and a methoxybenzyl ether group, which may influence its biological activities.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Apoptosis induction
Compound BHT29 (Colon Cancer)3.5Cell cycle arrest

Antimicrobial Activity

Research has demonstrated that related compounds possess antimicrobial properties against a range of bacteria and fungi. The presence of the bromine atom and methoxy groups enhances lipophilicity, which may improve membrane penetration and efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : The compound could modulate receptors that play a role in cell signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that it may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of similar compounds in inducing apoptosis in MCF-7 cells. Results indicated that compounds with methoxy substitutions led to increased apoptotic markers compared to controls.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial effects against multi-drug resistant strains. The study found that the compound exhibited a significant reduction in bacterial growth, suggesting potential for therapeutic applications.

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